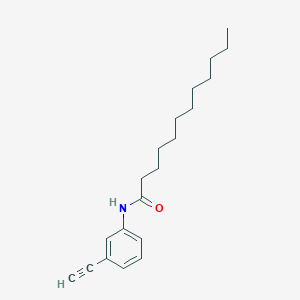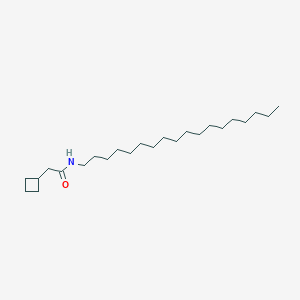
N-(3-ethynylphenyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)dodecanamide is an organic compound that belongs to the class of amides It features a dodecanamide backbone with a 3-ethynylphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)dodecanamide typically involves the reaction of 3-ethynylaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 3-ethynylaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dodecanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethynylphenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)dodecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-ethynylphenyl)dodecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in covalent bonding with target proteins, while the amide group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR).
N-(3-Oxapropanoxyl)dodecanamide: A nonionic surfactant used in enhanced oil recovery.
Uniqueness
N-(3-ethynylphenyl)dodecanamide is unique due to its specific structural features, such as the ethynyl group and the long dodecanamide chain
Propiedades
Fórmula molecular |
C20H29NO |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(3-ethynylphenyl)dodecanamide |
InChI |
InChI=1S/C20H29NO/c1-3-5-6-7-8-9-10-11-12-16-20(22)21-19-15-13-14-18(4-2)17-19/h2,13-15,17H,3,5-12,16H2,1H3,(H,21,22) |
Clave InChI |
DILWWPXINHFUTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11559651.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559655.png)
![2-iodo-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559663.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11559670.png)
![[3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B11559675.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11559678.png)
![4-(2-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11559686.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11559688.png)
![N-(3-bromophenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559689.png)
![N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11559696.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11559708.png)
![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)

